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Introduction: The complete and efficient removal of photoresist materials is a critical step in
semiconductor fabrication. As lithographic technologies advance, photoresists are designed to
be more robust and resistant to subsequent etching processes. This increased resilience, often
a result of thermal cross-linking or ion implantation, poses a significant challenge for their
subsequent removal.[1][2][3] Traditional stripping chemistries are not always effective on these
hardened resists.[4] Aminoethoxyethanol (AEE), an amino alcohol with the CAS number 929-
06-6, has emerged as a key component in advanced stripper formulations designed to address
these challenges.[5] Its efficacy in dissolving complex, cross-linked polymer networks makes it
a valuable tool in modern microfabrication, particularly for negative-tone resists and thick dry
films used in wafer-level packaging.[3][6]

These application notes provide an overview of the role of AEE in photoresist strippers,
comparative data on formulations, and detailed protocols for laboratory-scale evaluation.

Mechanism of Action

Aminoethoxyethanol functions as a potent dissolving agent within a stripper formulation. The
mechanism of photoresist removal by an AEE-based solution is generally understood as a two-
part process:
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» Penetration and Swelling: The solvent components of the stripper mixture, such as glycols or
N-Methyl-2-pyrrolidone (NMP), penetrate the bulk photoresist polymer matrix, causing it to
swell.

o Polymer Cleavage: AEE, as an alkanolamine, acts on the cross-linked polymer chains.[7] Its
amine group provides the alkalinity needed to hydrolyze and break down the ester or epoxy
linkages within the hardened resist, breaking the polymer into smaller, more soluble
fragments.[8] This chemical action is particularly effective on negative resists, which rely on
cross-linking for their structure.[5]

This combined chemical and physical action allows for the effective dissolution of even heavily
processed photoresists that are resistant to simple solvents.[5][8]

Data Presentation: Formulation and Performance

The following tables summarize typical compositions of AEE-based photoresist strippers and
compare their general performance characteristics with traditional stripping agents.

Table 1. Example Formulations of Photoresist Strippers
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Formulation Primary Amine Other Target
Type Component(s) Component Additives Application
2-(2- : :
) ] Potassium Thick
Diethylene glycol  aminoethoxy)eth ) )
AEE-Based Hydroxide photoresists,
butyl ether (DB), anol (AEE), ]
(TMAH-Free) ] (KOH), Corrosion  Wafer-level
Glycol ethers[9] Monoethanolami S )
inhibitors[9] packaging[9]

ne (MEA)[9]

2-(2-

Water, Catechol,

Resists modified

AEE with Co- NMP, DMF, or aminoethoxy)eth ) )
Polyhydric by dry etching
solvent DMI[7] anol (AEE) (3-10 )
alcohol[7] and ashing[7]
wit%)[7]
N N-Methyl-2- ] ] General positive
Traditional ) Monoethanolami ~ Water, Corrosion ]
] pyrrolidone o and negative
Amine-Based ne (MEA) inhibitors )
(NMP) resists
Tetramethylamm -
) ] ) Positive
Inorganic Base Water onium hydroxide Surfactants )
photoresists
(TMAH)
Dimethyl Non-cross-linked
Solvent-Only sulfoxide None None positive resists[1]

(DMSO) or NMP

[2]

Table 2: Performance and Process Parameters
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AEE-Based TMAH-Based Solvent-Only
Parameter . .

Stripper Stripper (NMP/DMSO)
Operating

60 - 80°C[1] 60 - 80°C[5] 60 - 80°C[1][2]
Temperature

Typical Process Time

10 - 30 minutes

5 - 20 minutes

15 - 45 minutes

Efficacy on Cross-

linked Resists

Highl5]

Moderate to High

Low to Moderate[2]

Material Compatibility

Good with Cu, SnAg
solder; formulation

dependent[9]

Can be corrosive to

certain metals

Generally good, low

risk of corrosion

Bath Lifetime

Generally longer than
TMAH-based

solutions[9]

Shorter due to thermal

stability issues[9]

Long, dependent on

resist loading

Health & Safety
Profile

Alternative to TMAH;
standard amine
handling

precautions[9]

Known potential
health effects[9]

NMP is classified as
toxic[2]

Experimental Protocols

The following protocols outline a general procedure for evaluating the performance of an AEE-

based photoresist stripper in a laboratory setting.

3.1. Protocol for Immersion Stripping Evaluation

This protocol is designed to test the stripping efficiency of a formulation on wafer coupons.

Materials:

o Wafer coupons with processed photoresist

o AEE-based stripper solution

e Glass beakers (250 mL)
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» Magnetic stir plate with heating control

e Magnetic stir bar

o Wafer tweezers (Teflon® coated)

e Timer

e Deionized (DI) water

« Isopropyl alcohol (IPA)

» Nitrogen gas gun

e Microscope or Scanning Electron Microscope (SEM) for inspection

Procedure:

o Preparation: Pre-heat the AEE-stripper solution in a glass beaker to the target temperature
(e.g., 70°C) on a heated magnetic stir plate. Place a stir bar in the beaker and set to a low
speed for slight agitation.[9]

e Immersion: Using wafer tweezers, carefully immerse a photoresist-coated wafer coupon into
the heated stripper solution.[9] Start the timer for the desired process time (e.g., 15 minutes).

[9]

 Stripping: Allow the coupon to remain in the solution for the entire process time, maintaining
constant temperature and agitation.[9]

e Rinsing: Once the time is complete, remove the coupon from the stripper bath. Immediately
immerse it in a beaker of DI water for at least 1 minute to rinse. A multi-stage cascade rinse
IS recommended.

e Final Rinse & Dry: Perform a final rinse with IPA to displace the water and aid in drying.[9]
Dry the coupon thoroughly using a nitrogen gas gun.

 Inspection: Examine the coupon surface using an optical microscope for any remaining
photoresist residue. For high-resolution inspection, use an SEM to verify complete removal,
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especially in high-aspect-ratio features.
3.2. Protocol for Bath Life and Loading Study

This protocol assesses how the stripper's performance degrades with increased photoresist
loading.

Procedure:

o Establish Baseline: Perform an initial stripping evaluation as per Protocol 3.1 with a fresh
batch of the AEE solution. Record the time required for complete stripping (“time-to-clear").

o Simulate Loading: Sequentially process a known area of photoresist-coated wafers (e.g., 10
cmz of resist per 100 mL of solution) in the same bath.

o Re-evaluate Performance: After each addition of resist-coated material, repeat the stripping
evaluation from Step 1 on a new test coupon.

o Determine Endpoint: Record the time-to-clear for each cycle. The end of the bath's effective
life is typically defined as the point where the time-to-clear exceeds a predefined limit (e.g.,
200% of the initial time) or when residues are consistently observed after stripping.

o Data Analysis: Plot the time-to-clear versus the cumulative area of resist processed to
visualize the bath life performance.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed chemical
mechanism of AEE in photoresist stripping.
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Caption: Experimental workflow for evaluating photoresist stripper efficacy.
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Caption: Simplified mechanism of AEE-based photoresist stripping.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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PDF]. Available at: [https://www.benchchem.com/product/b8391809#use-of-
aminoethoxyethanol-in-photoresist-stripper-solutions-for-electronics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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